molecular formula C10H6N2S B1398596 5-Pyridin-2-YL-thiophene-2-carbonitrile CAS No. 1208081-57-5

5-Pyridin-2-YL-thiophene-2-carbonitrile

Cat. No. B1398596
M. Wt: 186.24 g/mol
InChI Key: DJSZPAKKPMVLRU-UHFFFAOYSA-N
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Description

5-Pyridin-2-YL-thiophene-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyridine derivatives and is widely used as a precursor in the synthesis of other organic compounds.

Scientific Research Applications

  • Photochemical Properties and Fluorescence Quenching : A study by Bohnwagner, Burghardt, and Dreuw (2017) examined the photochemical properties of thiophene analogs of N-pyrrolobenzonitrile, including 5-(1H-pyrrole-1-yl)thiophene-2-carbonitrile (2-TCN). They found that the fluorescence of these compounds is efficiently quenched by internal modes of thiophene, suggesting potential applications in photochemistry and material sciences (Bohnwagner, Burghardt, & Dreuw, 2017).

  • Bulk-Heterojunction Solar Cells : Gupta et al. (2015) designed small molecules containing rigidified thiophenes and a cyanopyridone acceptor unit for use in solution-processable bulk-heterojunction solar cells. Their study revealed the potential of these compounds in improving photovoltaic performance, indicating their relevance in renewable energy research (Gupta et al., 2015).

  • Synthesis and Characterization of Derivatives : Al‐Refai et al. (2016) conducted a study on the synthesis and spectroscopic characterization of a derivative of thiophene-2-carbonitrile. They provided detailed insights into its molecular structure, which could be beneficial for further chemical research and applications (Al‐Refai et al., 2016).

  • Antimicrobial and Anticancer Properties : Elewa et al. (2021) synthesized new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile and evaluated their antibacterial and antitumor activities. This suggests potential applications in the development of new therapeutic agents (Elewa et al., 2021).

  • Inhibitory Activity in Medicinal Chemistry : Boschelli et al. (2005) reported on the Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Their findings contribute to understanding the structure-activity relationships of these compounds, which could be significant in the development of kinase inhibitors (Boschelli et al., 2005).

properties

IUPAC Name

5-pyridin-2-ylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSZPAKKPMVLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyridin-2-YL-thiophene-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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